5-(4-Hydroxyphenyl)-3,4-diphenylfuran-2(5H)-one
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Overview
Description
5-(4-Hydroxyphenyl)-3,4-diphenylfuran-2(5H)-one is an organic compound with a complex structure that includes a furan ring substituted with hydroxyphenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-3,4-diphenylfuran-2(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic and aromatic aldehyde precursors under acidic or basic conditions, followed by cyclization to form the furan ring. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)-3,4-diphenylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
5-(4-Hydroxyphenyl)-3,4-diphenylfuran-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)-3,4-diphenylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and cellular processes. The furan ring’s aromatic nature allows it to interact with various receptors and proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxyphenyl)hydantoin: Shares the hydroxyphenyl group but has a different core structure.
Benzofuran derivatives: Similar furan ring but with different substituents.
Thiazole derivatives: Different heterocyclic core but similar aromatic substituents
Uniqueness
5-(4-Hydroxyphenyl)-3,4-diphenylfuran-2(5H)-one is unique due to its specific combination of hydroxyphenyl and diphenyl groups attached to a furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
54282-24-5 |
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Molecular Formula |
C22H16O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-3,4-diphenyl-2H-furan-5-one |
InChI |
InChI=1S/C22H16O3/c23-18-13-11-17(12-14-18)21-19(15-7-3-1-4-8-15)20(22(24)25-21)16-9-5-2-6-10-16/h1-14,21,23H |
InChI Key |
CTFUBGVMPNLNEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC2C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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